(4-bromobenzyl)(4-ethoxyphenyl)amine
Beschreibung
(4-Bromobenzyl)(4-ethoxyphenyl)amine (IUPAC name: N-[(4-bromophenyl)methyl]-4-ethoxyaniline) is a tertiary amine featuring a 4-bromobenzyl group and a 4-ethoxyphenyl substituent. Its molecular formula is C₁₅H₁₆BrNO, with a molar mass of 306.20 g/mol .
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-ethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-2-18-15-9-7-14(8-10-15)17-11-12-3-5-13(16)6-4-12/h3-10,17H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREYZPRZWNHQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents | Functional Groups | ClogP* (Predicted) |
|---|---|---|---|---|---|
| (4-Bromobenzyl)(4-ethoxyphenyl)amine | C₁₅H₁₆BrNO | 306.20 | 4-Bromo, 4-Ethoxy | Tertiary amine | ~3.5 |
| N-(4-Bromophenyl)-6-ethoxy-2-methylquinolin-4-amine | C₁₈H₁₇BrN₂O | 357.24 | 4-Bromo, 6-Ethoxy, 2-Methyl | Quinoline, amine | ~4.0 |
| 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine | C₁₈H₁₆N₃SBr | 397.29 | 4-Bromo, dimethylamino | Thiazole, imine | 0.52 |
| N-Isopropyl-(4-bromobenzyl)amine | C₁₀H₁₄BrN | 228.13 | 4-Bromo, isopropyl | Secondary amine | ~2.8 |
| 2-(4-Chlorophenyl)ethylamine hydrobromide | C₁₇H₂₀ClNO·HBr | 371.72 | 4-Chloro, 4-Ethoxy | Tertiary amine salt | ~3.2 |
*ClogP values are estimated unless explicitly reported (e.g., ).
Key Observations:
Substituent Effects: The 4-ethoxy group enhances solubility compared to methoxy or alkyl substituents due to its moderate polarity . Tertiary amines (e.g., target compound) exhibit higher lipophilicity than secondary amines (e.g., N-isopropyl-(4-bromobenzyl)amine) .
Biological Activity: Thiazol-2-amine derivatives (e.g., 4-(4-bromophenyl)-N-(dimethylamino)benzylidene) show antimicrobial activity (MIC: 0.25–0.79 µg/mL) . The target compound’s tertiary amine structure may offer enhanced metabolic stability compared to Schiff bases (e.g., imine-containing derivatives), which are prone to hydrolysis .
Synthetic Routes :
- The target compound can be synthesized via alkylation of 4-ethoxyaniline with 4-bromobenzyl bromide, analogous to methods used for N-isopropyl-(4-bromobenzyl)amine .
- Schiff base derivatives (e.g., thiazol-2-amine) are typically prepared via condensation reactions between amines and aldehydes .
Spectroscopic and ADME Comparisons
Table 2: Spectroscopic and Pharmacokinetic Data
*Predicted based on tertiary amine analogs.
Key Findings:
- Spectroscopy : The target compound’s ¹H NMR would display aromatic protons near δ 6.8–7.4 (ethoxyphenyl) and δ 7.2–7.6 (bromobenzyl), with a broad N-H signal absent due to its tertiary amine structure .
- ADME: Thiazol-2-amine derivatives exhibit moderate absorption (65–72%), likely due to balanced lipophilicity (ClogP 0.52–0.79) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
